6-bromo-2-methyl-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC13310955
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O |
|---|---|
| Molecular Weight | 239.07 g/mol |
| IUPAC Name | 6-bromo-2-methyl-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
| Standard InChI Key | MNYWPPKPTICBPZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
| Canonical SMILES | CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 6-bromo-2-methyl-1H-quinazolin-4-one consists of a bicyclic system with a benzene ring fused to a pyrimidinone moiety. The bromine substituent at position 6 and the methyl group at position 2 influence its electronic distribution and steric profile, which are critical for its reactivity and interactions with biological targets . The IUPAC name is 6-bromo-2-methyl-1H-quinazolin-4-one, and its canonical SMILES notation is .
Spectroscopic Characterization
The compound’s structure has been confirmed using advanced spectroscopic techniques:
-
IR Spectroscopy: Key absorption bands include at 1,676 cm, at 560 cm, and at 3,424 cm .
-
: Signals at 2.45 (s, 3H, CH), 7.35–8.10 (m, 3H, aromatic protons), and 12.10 (s, 1H, NH) confirm the substituent positions .
-
: Peaks at 160.6 (C=O), 152.3 (C-Br), and 25.3 (CH) align with the quinazolinone skeleton .
-
Mass Spectrometry: A molecular ion peak at 239.07 ([M]) corresponds to the molecular weight .
Synthesis and Optimization
Direct Halogenation
A common method involves brominating 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid under mild conditions (40–60°C, 2–4 hours), yielding the product in 85–92% efficiency . This approach avoids catalysts and minimizes side reactions, making it scalable for industrial applications .
Condensation Reactions
Condensation of 5-bromoanthranilic acid with acetic anhydride produces 6-bromo-2-methyl-3,1-benzoxazin-4-one, which reacts with substituted anilines to form 6-bromo-2-methyl-3-(substituted phenyl)quinazolin-4-ones . For example, refluxing with hydrazine hydrate introduces amino groups at position 3, enhancing biological activity .
Table 1: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Direct Bromination | Br, AcOH, 40°C, 2 hrs | 92 | |
| Benzoxazinone Cyclization | Acetic anhydride, 120°C | 75 | |
| Hydrazine Functionalization | NHNH, EtOH, reflux | 68 |
Biological Activities
Antimicrobial Properties
6-Bromo-2-methylquinazolin-4-one derivatives exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) range from 12.5–25 μg/mL, comparable to ampicillin . Fungistatic effects are observed against Candida albicans (MIC = 50 μg/mL) . The bromine atom enhances membrane permeability, while the methyl group stabilizes hydrophobic interactions with microbial enzymes .
Anti-Inflammatory and Analgesic Effects
In carrageenan-induced rat paw edema models, 6-bromo-2-methyl-3-(4-chlorophenyl)quinazolin-4-one showed 40.10% inflammation inhibition at 50 mg/kg, rivaling ibuprofen (42.21%) . Analgesic activity, evaluated via acetic acid-induced writhing in mice, reached 83.18% reduction in pain response, surpassing indomethacin (75.22%) . The mechanism likely involves cyclooxygenase-2 (COX-2) inhibition .
Table 2: Biological Activity Data
Applications in Drug Development
Antimicrobial Agents
The compound’s efficacy against drug-resistant pathogens positions it as a lead structure for novel antibiotics. Structural modifications, such as introducing fluoro or nitro groups at position 3, could enhance potency against Gram-negative bacteria .
Anti-Inflammatory Therapeutics
With COX-2 selectivity and low gastrointestinal toxicity, 6-bromo-2-methylquinazolin-4-one derivatives are promising alternatives to NSAIDs. Preclinical studies suggest oral bioavailability >70% in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume